2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile

Catalog No.
S3403074
CAS No.
2089044-02-8
M.F
C103H100F4N4O4S4
M. Wt
1662.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-...

CAS Number

2089044-02-8

Product Name

2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile

IUPAC Name

2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile

Molecular Formula

C103H100F4N4O4S4

Molecular Weight

1662.2 g/mol

InChI

InChI=1S/C103H100F4N4O4S4/c1-9-16-21-24-29-64-32-38-69(39-33-64)102(8)82-48-79-83(49-78(82)98-84(102)54-92(118-98)100-90(114-60-62(14-6)27-19-12-4)46-72(116-100)44-80-94(67(56-108)57-109)74-50-86(104)88(106)52-76(74)96(80)112)103(70-40-34-65(35-41-70)30-25-22-17-10-2,71-42-36-66(37-43-71)31-26-23-18-11-3)85-55-93(119-99(79)85)101-91(115-61-63(15-7)28-20-13-5)47-73(117-101)45-81-95(68(58-110)59-111)75-51-87(105)89(107)53-77(75)97(81)113/h32-55,62-63H,9-31,60-61H2,1-8H3/b80-44+,81-45-

InChI Key

JNJCNYUQCFAGFR-BKWQLKIESA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)/C=C\9/C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)/C=C/1\C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C

The compound 2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule characterized by its intricate structure that includes multiple aromatic systems and functional groups such as dicyanomethylidene and thiophenes. This compound is notable for its potential applications in organic electronics and photonics due to its unique electronic properties.

  • The mechanism of action for this specific compound in OPVs is not yet explored in detail.
  • In general, organic semiconductors like this function by absorbing light, generating excitons (bound electron-hole pairs), and facilitating the separation and transport of charges to generate electricity in a solar cell [].
  • Information on safety hazards is not available yet.
  • Organic semiconductors can potentially have some health risks, and it's important to handle them with appropriate precautions [].

The primary reactions involving this compound typically include:

  • Condensation Reactions: The formation of the dicyanomethylidene moiety involves condensation with malononitrile derivatives.
  • Electrophilic Aromatic Substitution: The presence of thiophene rings allows for electrophilic substitutions that can modify the electronic properties of the compound.
  • Diels-Alder Reactions: The compound may participate in Diels-Alder reactions due to its conjugated double bonds, which can lead to the formation of new cyclic structures.

While specific biological activity data for this exact compound may be limited, related compounds in the class of dicyanomethylidene derivatives have shown:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
  • Antioxidant Activity: Compounds with similar structures have been studied for their potential antioxidant effects.
  • Photodynamic Therapy

The synthesis of this compound generally involves several key steps:

  • Formation of Dicyanomethylidene Indanone: This is achieved through the reaction of indanone with malononitrile under basic conditions.
  • Thiophene Coupling: The introduction of thiophene groups is typically performed via cross-coupling reactions such as Suzuki or Stille coupling.
  • Final Assembly: The complex structure is finalized through a series of coupling and condensation reactions that link all components together.

This compound has potential applications in various fields:

  • Organic Photovoltaics: It can serve as a non-fullerene acceptor material in organic solar cells due to its favorable electronic properties.
  • Organic Light Emitting Diodes (OLEDs): Its luminescent properties make it suitable for use in OLED technology.
  • Sensors: The unique electronic characteristics could be harnessed in sensor technologies for detecting environmental changes or chemical substances.

Interaction studies involving this compound focus on:

  • Charge Transfer Complexes: Investigating how this compound interacts with donor molecules to form charge transfer complexes that could enhance photovoltaic efficiency.
  • Photophysical Properties: Studies on how the presence of different substituents affects its absorption and emission spectra.
  • Molecular Docking Studies: Computational studies that predict how this compound interacts at a molecular level with biological targets.

Similar Compounds

Several compounds share structural similarities with 2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile:

  • ITIC (Indacenodithiophene-based Non-Fullerene Acceptor): Known for its high efficiency in organic solar cells.
  • Dicyanomethylene Indanone Derivatives: These compounds are used as building blocks in organic electronics and have similar electronic properties.
  • Tetrathiafulvalene Derivatives: These are known for their strong electron-donating properties and are often used in organic semiconductor applications.

These compounds illustrate the unique characteristics of 2-[(2E)-...], particularly its complex multi-ring structure and potential functionalities in advanced materials science applications.

XLogP3

30.6

Dates

Modify: 2024-04-14

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